![molecular formula C29H23N5O3S B2670653 3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893275-94-0](/img/structure/B2670653.png)
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C29H23N5O3S and its molecular weight is 521.6. The purity is usually 95%.
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Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, particularly gynecological cancers. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a promising candidate for further investigation in cancer therapy .
- The compound’s unique structure includes a triazoloquinazolinone ring system. Researchers have explored its synthesis through innovative methods, such as a three-step cascade process. This approach engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) to yield alicyclic derivatives of quinazolinotriazolobenzodiazepine. Additionally, a retro Diels–Alder procedure has been employed to achieve the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, introducing a new heterocyclic system .
- Researchers have assessed the biological activity of this compound, including its potential as an antiproliferative agent. By testing it against human cancer cell lines, they aim to understand its mechanism of action and evaluate its efficacy. These studies contribute to our understanding of its pharmacological properties .
- The unique scaffold of this compound offers opportunities for drug design. Medicinal chemists can modify its structure to enhance selectivity, improve pharmacokinetics, and minimize side effects. Computational modeling and structure-activity relationship studies may guide the optimization process .
- Researchers investigate the molecular targets of this compound within cancer cells. Identifying specific proteins or pathways affected by its binding can provide insights into its mode of action and guide further drug development .
- Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for drug development. Pharmacokinetic studies help determine optimal dosing regimens. Additionally, toxicity assessments ensure safety profiles for potential clinical use .
Anticancer Properties
Heterocyclic Synthesis
Biological Evaluation
Drug Design and Optimization
Target Identification
Pharmacokinetics and Toxicity Studies
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-19-12-17-24(18-20(19)2)38(35,36)29-28-31-27(25-10-6-7-11-26(25)34(28)33-32-29)30-21-13-15-23(16-14-21)37-22-8-4-3-5-9-22/h3-18H,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIZBOYDUEBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.